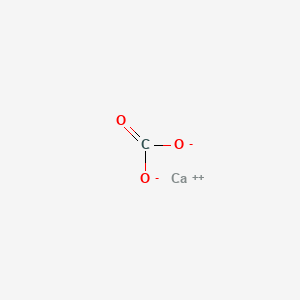

Calcium Carbonate

Cat. No. B7801255

Key on ui cas rn:

72608-12-9

M. Wt: 100.09 g/mol

InChI Key: VTYYLEPIZMXCLO-UHFFFAOYSA-L

Attention: For research use only. Not for human or veterinary use.

Patent

US09439837B2

Procedure details

Five moles of CaCl2 in 125 ml of deionized water was dissolved at room temperature. Three moles of Na2HPO4 were dissolved in 125 ml of deionized water and the two solutions were slowly mixed using a magnetic stirrer. Lanthanide chloride (1-5 wt % of the weighed amounts of the 3 molar parts of Na2HPO4 and 5 molar parts of CaCl2) was added into the solution. In FIG. 10, the shaded area indicates the preferred regime of pH control for close to ±0.1 volt. At higher pH there is a risk of the formation of Ca(OH)2 which with prolonged CO2 exposure will form CaCO3 via bicarbonate. The lanthanide-containing solution was hydrothermally treated in a steel pressure vessel for times ranging from a few hours to a few days at a temperature between room temperature and 200° C. At low temperatures the growth of particles was slow and more rounded than at high temperatures (see FIGS. 11a to 11c). The needles (several micrometers) grown for longer than 12 hours at 200° C. are coarser than those grown at 80° C. for the same time. Average needles sizes were found to be less than 1 micrometer below 80° C. for a 12 hour experiment. Long and fat needles shown in FIGS. 11a-11c are less preferable than the finer more spherical needles. The nHAp-containing mineral composition shown in FIG. 11b is ideal for filling tubules and resurfacing enamel.

Name

CaCl2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

Na2HPO4

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

Lanthanide chloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

Na2HPO4

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

CaCl2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

Ca(OH)2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

[Cl-].[Cl-].[Ca+2:3].[C:4](=[O:6])=[O:5].[OH2:7]>>[C:4]([O-:7])([O-:6])=[O:5].[Ca+2:3].[C:4](=[O:7])([OH:6])[O-:5] |f:0.1.2,5.6|

|

Inputs

Step One

|

Name

|

CaCl2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Cl-].[Ca+2]

|

|

Name

|

|

|

Quantity

|

125 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Two

[Compound]

|

Name

|

Na2HPO4

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

125 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Three

[Compound]

|

Name

|

Lanthanide chloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

Na2HPO4

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

CaCl2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Cl-].[Ca+2]

|

Step Four

[Compound]

|

Name

|

Ca(OH)2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the two solutions were slowly mixed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

for close to ±0.1 volt

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=O)([O-])[O-].[Ca+2]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C([O-])(O)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US09439837B2

Procedure details

Five moles of CaCl2 in 125 ml of deionized water was dissolved at room temperature. Three moles of Na2HPO4 were dissolved in 125 ml of deionized water and the two solutions were slowly mixed using a magnetic stirrer. Lanthanide chloride (1-5 wt % of the weighed amounts of the 3 molar parts of Na2HPO4 and 5 molar parts of CaCl2) was added into the solution. In FIG. 10, the shaded area indicates the preferred regime of pH control for close to ±0.1 volt. At higher pH there is a risk of the formation of Ca(OH)2 which with prolonged CO2 exposure will form CaCO3 via bicarbonate. The lanthanide-containing solution was hydrothermally treated in a steel pressure vessel for times ranging from a few hours to a few days at a temperature between room temperature and 200° C. At low temperatures the growth of particles was slow and more rounded than at high temperatures (see FIGS. 11a to 11c). The needles (several micrometers) grown for longer than 12 hours at 200° C. are coarser than those grown at 80° C. for the same time. Average needles sizes were found to be less than 1 micrometer below 80° C. for a 12 hour experiment. Long and fat needles shown in FIGS. 11a-11c are less preferable than the finer more spherical needles. The nHAp-containing mineral composition shown in FIG. 11b is ideal for filling tubules and resurfacing enamel.

Name

CaCl2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

Na2HPO4

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

Lanthanide chloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

Na2HPO4

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

CaCl2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

Ca(OH)2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

[Cl-].[Cl-].[Ca+2:3].[C:4](=[O:6])=[O:5].[OH2:7]>>[C:4]([O-:7])([O-:6])=[O:5].[Ca+2:3].[C:4](=[O:7])([OH:6])[O-:5] |f:0.1.2,5.6|

|

Inputs

Step One

|

Name

|

CaCl2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Cl-].[Ca+2]

|

|

Name

|

|

|

Quantity

|

125 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Two

[Compound]

|

Name

|

Na2HPO4

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

125 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Three

[Compound]

|

Name

|

Lanthanide chloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

Na2HPO4

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

CaCl2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Cl-].[Ca+2]

|

Step Four

[Compound]

|

Name

|

Ca(OH)2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the two solutions were slowly mixed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

for close to ±0.1 volt

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=O)([O-])[O-].[Ca+2]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C([O-])(O)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US09439837B2

Procedure details

Five moles of CaCl2 in 125 ml of deionized water was dissolved at room temperature. Three moles of Na2HPO4 were dissolved in 125 ml of deionized water and the two solutions were slowly mixed using a magnetic stirrer. Lanthanide chloride (1-5 wt % of the weighed amounts of the 3 molar parts of Na2HPO4 and 5 molar parts of CaCl2) was added into the solution. In FIG. 10, the shaded area indicates the preferred regime of pH control for close to ±0.1 volt. At higher pH there is a risk of the formation of Ca(OH)2 which with prolonged CO2 exposure will form CaCO3 via bicarbonate. The lanthanide-containing solution was hydrothermally treated in a steel pressure vessel for times ranging from a few hours to a few days at a temperature between room temperature and 200° C. At low temperatures the growth of particles was slow and more rounded than at high temperatures (see FIGS. 11a to 11c). The needles (several micrometers) grown for longer than 12 hours at 200° C. are coarser than those grown at 80° C. for the same time. Average needles sizes were found to be less than 1 micrometer below 80° C. for a 12 hour experiment. Long and fat needles shown in FIGS. 11a-11c are less preferable than the finer more spherical needles. The nHAp-containing mineral composition shown in FIG. 11b is ideal for filling tubules and resurfacing enamel.

Name

CaCl2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

Na2HPO4

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

Lanthanide chloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

Na2HPO4

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

CaCl2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

Ca(OH)2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

[Cl-].[Cl-].[Ca+2:3].[C:4](=[O:6])=[O:5].[OH2:7]>>[C:4]([O-:7])([O-:6])=[O:5].[Ca+2:3].[C:4](=[O:7])([OH:6])[O-:5] |f:0.1.2,5.6|

|

Inputs

Step One

|

Name

|

CaCl2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Cl-].[Ca+2]

|

|

Name

|

|

|

Quantity

|

125 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Two

[Compound]

|

Name

|

Na2HPO4

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

125 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Three

[Compound]

|

Name

|

Lanthanide chloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

Na2HPO4

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

CaCl2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Cl-].[Ca+2]

|

Step Four

[Compound]

|

Name

|

Ca(OH)2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the two solutions were slowly mixed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

for close to ±0.1 volt

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=O)([O-])[O-].[Ca+2]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C([O-])(O)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US09439837B2

Procedure details

Five moles of CaCl2 in 125 ml of deionized water was dissolved at room temperature. Three moles of Na2HPO4 were dissolved in 125 ml of deionized water and the two solutions were slowly mixed using a magnetic stirrer. Lanthanide chloride (1-5 wt % of the weighed amounts of the 3 molar parts of Na2HPO4 and 5 molar parts of CaCl2) was added into the solution. In FIG. 10, the shaded area indicates the preferred regime of pH control for close to ±0.1 volt. At higher pH there is a risk of the formation of Ca(OH)2 which with prolonged CO2 exposure will form CaCO3 via bicarbonate. The lanthanide-containing solution was hydrothermally treated in a steel pressure vessel for times ranging from a few hours to a few days at a temperature between room temperature and 200° C. At low temperatures the growth of particles was slow and more rounded than at high temperatures (see FIGS. 11a to 11c). The needles (several micrometers) grown for longer than 12 hours at 200° C. are coarser than those grown at 80° C. for the same time. Average needles sizes were found to be less than 1 micrometer below 80° C. for a 12 hour experiment. Long and fat needles shown in FIGS. 11a-11c are less preferable than the finer more spherical needles. The nHAp-containing mineral composition shown in FIG. 11b is ideal for filling tubules and resurfacing enamel.

Name

CaCl2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

Na2HPO4

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

Lanthanide chloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

Na2HPO4

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

CaCl2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

Ca(OH)2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

[Cl-].[Cl-].[Ca+2:3].[C:4](=[O:6])=[O:5].[OH2:7]>>[C:4]([O-:7])([O-:6])=[O:5].[Ca+2:3].[C:4](=[O:7])([OH:6])[O-:5] |f:0.1.2,5.6|

|

Inputs

Step One

|

Name

|

CaCl2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Cl-].[Ca+2]

|

|

Name

|

|

|

Quantity

|

125 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Two

[Compound]

|

Name

|

Na2HPO4

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

125 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Three

[Compound]

|

Name

|

Lanthanide chloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

Na2HPO4

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

CaCl2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Cl-].[Ca+2]

|

Step Four

[Compound]

|

Name

|

Ca(OH)2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the two solutions were slowly mixed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

for close to ±0.1 volt

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=O)([O-])[O-].[Ca+2]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C([O-])(O)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US09439837B2

Procedure details

Five moles of CaCl2 in 125 ml of deionized water was dissolved at room temperature. Three moles of Na2HPO4 were dissolved in 125 ml of deionized water and the two solutions were slowly mixed using a magnetic stirrer. Lanthanide chloride (1-5 wt % of the weighed amounts of the 3 molar parts of Na2HPO4 and 5 molar parts of CaCl2) was added into the solution. In FIG. 10, the shaded area indicates the preferred regime of pH control for close to ±0.1 volt. At higher pH there is a risk of the formation of Ca(OH)2 which with prolonged CO2 exposure will form CaCO3 via bicarbonate. The lanthanide-containing solution was hydrothermally treated in a steel pressure vessel for times ranging from a few hours to a few days at a temperature between room temperature and 200° C. At low temperatures the growth of particles was slow and more rounded than at high temperatures (see FIGS. 11a to 11c). The needles (several micrometers) grown for longer than 12 hours at 200° C. are coarser than those grown at 80° C. for the same time. Average needles sizes were found to be less than 1 micrometer below 80° C. for a 12 hour experiment. Long and fat needles shown in FIGS. 11a-11c are less preferable than the finer more spherical needles. The nHAp-containing mineral composition shown in FIG. 11b is ideal for filling tubules and resurfacing enamel.

Name

CaCl2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

Na2HPO4

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

Lanthanide chloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

Na2HPO4

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

CaCl2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

Ca(OH)2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

[Cl-].[Cl-].[Ca+2:3].[C:4](=[O:6])=[O:5].[OH2:7]>>[C:4]([O-:7])([O-:6])=[O:5].[Ca+2:3].[C:4](=[O:7])([OH:6])[O-:5] |f:0.1.2,5.6|

|

Inputs

Step One

|

Name

|

CaCl2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Cl-].[Ca+2]

|

|

Name

|

|

|

Quantity

|

125 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Two

[Compound]

|

Name

|

Na2HPO4

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

125 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Three

[Compound]

|

Name

|

Lanthanide chloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

Na2HPO4

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

CaCl2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Cl-].[Ca+2]

|

Step Four

[Compound]

|

Name

|

Ca(OH)2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the two solutions were slowly mixed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

for close to ±0.1 volt

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=O)([O-])[O-].[Ca+2]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C([O-])(O)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |